Product packaging for Laurentixanthone B(Cat. No.:)

Laurentixanthone B

Cat. No.: B1256673
M. Wt: 332.3 g/mol
InChI Key: UCQGYGZMFYUAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurentixanthone B is a tetramethoxyxanthone derivative first isolated from the roots of the plant Vismia laurentii . Its chemical structure is defined as 1-hydroxy-5,6,7,8-tetramethoxyxanthone . This compound was identified during a phytochemical investigation alongside other bioactive metabolites, and its structure was determined using comprehensive spectroscopic methods including 1H and 13C NMR . Lauretixanthone B has demonstrated significant antimicrobial activity in vitro against a wide range of microorganisms . This makes it a compound of high interest for research into new anti-infective agents, particularly in the face of growing antimicrobial resistance . Xanthones as a chemical class are considered "privileged structures" in medicinal chemistry due to their diverse biological activities, which often include antibacterial and antifungal properties . Researchers can utilize this compound as a standard in antimicrobial assays, for structure-activity relationship (SAR) studies to develop novel therapeutics, or for investigating the mechanisms of action of natural products against drug-resistant pathogens. This product is strictly labeled as "For Research Use Only" (RUO) . RUO products are essential tools for laboratory research, scientific investigation, and the development of new diagnostic assays . They are not manufactured as, and must not be used as, in vitro diagnostic medical devices (IVDs). This product is not intended for any diagnostic, therapeutic, or prophylactic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O7 B1256673 Laurentixanthone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

8-hydroxy-1,2,3,4-tetramethoxyxanthen-9-one

InChI

InChI=1S/C17H16O7/c1-20-13-11-12(19)10-8(18)6-5-7-9(10)24-14(11)16(22-3)17(23-4)15(13)21-2/h5-7,18H,1-4H3

InChI Key

UCQGYGZMFYUAGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C(=O)C3=C(C=CC=C3O2)O)OC)OC)OC

Synonyms

laurentixanthone B

Origin of Product

United States

Isolation, Extraction, and Bioprospecting Methodologies

Advanced Extraction Techniques from Natural Sources

The initial step in isolating Laurentixanthone B involves its extraction from the host organism, Vismia laurentii. researchgate.netnih.gov The choice and optimization of extraction techniques are critical for maximizing the yield and purity of the target compound while minimizing the co-extraction of undesirable substances.

Solvent-based extraction is a foundational technique in natural product chemistry. The process relies on the principle of "like dissolves like," where the polarity of the solvent is matched with the polarity of the target compound to ensure efficient dissolution. nih.gov For xanthones, which are medium-polarity compounds, a range of organic solvents are typically employed.

In the specific case of this compound, researchers have utilized a sequential extraction process on the roots of Vismia laurentii. researchgate.net This involves macerating the dried and powdered plant material in a series of solvents with increasing polarity. A common sequence begins with a non-polar solvent like hexane (B92381) to remove fats and waxes, followed by solvents of intermediate polarity such as dichloromethane (B109758) or ethyl acetate (B1210297), and finally a highly polar solvent like methanol. researchgate.netjsscacs.edu.inresearchgate.net this compound is typically found in the fractions obtained from solvents of intermediate to high polarity.

The efficiency of this process is influenced by several factors, including the particle size of the plant material, the solvent-to-solid ratio, extraction temperature, and duration. nih.gov Optimization of these parameters is crucial for achieving a high yield. For instance, a smaller particle size increases the surface area available for solvent penetration, enhancing extraction efficiency. nih.gov

Table 1: General Parameters for Solvent-Based Extraction of Xanthones

Parameter Description Typical Range/Value Rationale
Solvent Type Choice of solvent based on polarity. Hexane, Dichloromethane, Ethyl Acetate, Methanol. To selectively extract compounds based on their solubility. jsscacs.edu.inresearchgate.net
Particle Size Fineness of the ground plant material. < 1 mm Increases surface area for solvent interaction, improving yield. nih.gov
Solvent-to-Solid Ratio Volume of solvent per unit mass of plant material. 10:1 to 25:1 (mL:g) Ensures complete immersion and effective mass transfer. nih.gov
Temperature Temperature at which extraction is performed. Room temperature to near boiling point of the solvent. Higher temperatures can increase solubility and diffusion but risk thermal degradation. nih.gov
Duration The total time the material is in contact with the solvent. Hours to several days. Dependent on the method (e.g., maceration vs. Soxhlet). nih.govnih.gov

While traditional solvent-based methods are effective, there is a growing emphasis on developing "green" extraction techniques that are more environmentally friendly, reducing the use of toxic organic solvents and energy consumption. researchgate.net For the broader class of xanthones, several modern methods have shown promise. nih.govmdpi.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, causing cell rupture and enhancing the release of phytochemicals. nih.govnih.gov It significantly reduces extraction time and solvent volume compared to conventional methods. nih.gov For xanthones from mangosteen pericarp, MAE using ethanol (B145695) has been optimized to achieve high yields in minutes. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls, facilitating solvent penetration and mass transfer. nih.govresearchgate.net It is known for its efficiency at lower temperatures, which helps in preserving thermally sensitive compounds. researchgate.net

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Supercritical CO2 is non-toxic, inexpensive, and can be easily removed from the extract. nih.gov Its solvating power can be tuned by adjusting pressure and temperature, allowing for selective extraction. researchgate.net

Although the specific application of these green technologies for the extraction of this compound has not been detailed, they represent promising alternatives to conventional methods for future research.

Solvent-Based Extraction Optimization

Chromatographic Separation Strategies for Isolation

Following the initial extraction, the crude extract contains a complex mixture of compounds. Isolating this compound requires high-resolution separation techniques, primarily various forms of chromatography. researchgate.netedqm.eu

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. bnmv.ac.in

Column Chromatography (CC): This is often the first step in the purification of a crude extract. The extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. bnmv.ac.in A solvent or a mixture of solvents (mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase; less polar compounds typically elute first with non-polar solvents, while more polar compounds require more polar solvents. bnmv.ac.in In the isolation of this compound, the initial extract was subjected to column chromatography over silica gel, using a gradient of n-hexane and ethyl acetate. researchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity compounds, preparative HPLC is the method of choice. evotec.comnih.gov It utilizes high pressure to pump the mobile phase through a column packed with smaller particles, providing much higher resolution and speed than traditional column chromatography. nih.govlcms.cz Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water), is commonly used for purifying xanthones. nih.gov The isolation of this compound involved further purification of fractions from column chromatography using Sephadex LH-20 (a size-exclusion gel) and preparative thin-layer chromatography (TLC). researchgate.net

Table 2: Chromatographic Methods for this compound Isolation

Technique Stationary Phase Mobile Phase System Purpose
Column Chromatography Silica Gel n-hexane-ethyl acetate gradient Initial fractionation of the crude extract. researchgate.net
Size-Exclusion Chromatography Sephadex LH-20 Dichloromethane-methanol (1:1) Further separation of fractions based on molecular size. researchgate.net
Preparative TLC Silica Gel Specific solvent mixtures Final purification of small quantities of the compound. researchgate.net

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. technosaurus.co.jptandfonline.com This technique is particularly advantageous for separating closely related or polar compounds that are difficult to resolve with other methods. researchgate.net

In CCC, a two-phase solvent system is used, and separation occurs as solutes partition between the stationary and mobile liquid phases. researchgate.netnih.gov High-speed CCC (HSCCC) has been successfully applied to separate various xanthones from crude plant extracts with high purity and recovery in a single step. researchgate.netnih.gov While the specific use of CCC for this compound has not been reported, its proven efficacy for other xanthones suggests it is a highly viable and efficient alternative for its isolation. technosaurus.co.jpresearchgate.net

High-Resolution Preparative Chromatography (e.g., HPLC, Column Chromatography)

Targeted Bioprospecting and Dereplication Strategies

Bioprospecting is the search for new sources of chemical compounds from nature. science.gov In modern natural product research, this process is often guided by dereplication strategies. Dereplication is the rapid identification of known compounds in a crude extract at an early stage to avoid the time-consuming process of re-isolating already characterized substances.

This is typically achieved using hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). The crude extract is analyzed by LC-MS, and the resulting data (retention time, UV spectrum, and mass spectrum) for each peak is compared against comprehensive databases of natural products. If the data for a peak matches a known compound like this compound, it is "dereplicated," and efforts can then be focused on the truly novel compounds in the extract. This approach makes the discovery process more efficient and cost-effective.

Furthermore, bioprospecting can be targeted by focusing on specific plant families or genera known to produce certain classes of compounds. For instance, the family Clusiaceae and the genus Vismia are known to be rich sources of xanthones, making them prime targets for the discovery of new xanthone (B1684191) derivatives. researchgate.netnih.gov Additionally, exploring endophytic fungi that live within these plants can be a novel bioprospecting strategy, as these microorganisms can sometimes produce the same or similar bioactive compounds as their host plant. researchgate.netresearchgate.net

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation is a cornerstone technique in natural product chemistry designed to systematically isolate specific biologically active compounds from a complex mixture, such as a plant extract. numberanalytics.comnih.gov This iterative process involves separating the initial extract into various fractions and testing each for a desired biological activity. plos.orgacs.org The most potent fractions are then subjected to further separation, a process that is repeated until a pure, active compound is isolated. numberanalytics.comnih.gov

The isolation of this compound, a xanthone derivative found in plants like Vismia laurentii, is a typical application of this methodology. researchgate.net The process commences with a crude extract from a plant source, which is then partitioned using solvents of varying polarities, such as n-hexane, ethyl acetate, and methanol, to create initial fractions. mdpi.comnih.gov These fractions are then screened in a specific bioassay, for example, an antimicrobial or cytotoxic assay. mdpi.comnih.gov

The fraction demonstrating the highest activity is selected for further chromatographic purification. numberanalytics.com Techniques like column chromatography are used to separate the components of the active fraction. mdpi.com Each newly separated sub-fraction is re-tested, and this cycle of separation and bioassay continues until a pure compound is obtained and its structure is elucidated through spectroscopic methods. researchgate.netnih.gov

Generalized Steps for Bioassay-Guided Isolation of this compound:

StepTechniqueDetailsBioassayOutcome
Extraction Maceration/SoxhletPlant material (e.g., roots of Vismia laurentii) is extracted with a solvent like methanol. researchgate.netnih.govInitial screening of crude extract for target activity (e.g., antimicrobial).A biologically active crude extract is obtained.
Fractionation Liquid-Liquid PartitioningThe crude extract is partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, water).Each fraction is tested for biological activity.The most active fraction (e.g., ethyl acetate fraction) is identified for further work. nih.gov
Column Chromatography Silica Gel or SephadexThe active fraction is separated on a column using a gradient of solvents (e.g., hexane-ethyl acetate). mdpi.comSub-fractions are tested to pinpoint activity.Active sub-fractions are pooled for further purification.
Purification Preparative HPLC/TLCFinal purification of the active sub-fraction to yield the pure compound. nih.govConfirmation of the pure compound's activity.Isolation of pure this compound.

Chemotaxonomic Approaches for Novel Xanthone Discovery

Chemotaxonomy is the scientific discipline that utilizes the chemical constituents of organisms to understand their systematic relationships. nih.govglobalsciencebooks.info In the search for novel xanthones, chemotaxonomy serves as a predictive tool, guiding researchers to plant groups that are biosynthetically rich in these compounds. 58.59.2

The family Calophyllaceae (formerly part of Clusiaceae) and its genera, such as Kielmeyera and Calophyllum, are well-documented for producing a wide variety of xanthones. researchgate.netresearchgate.netwikipedia.org Knowledge of this distinct chemical profile allows scientists to strategically select species from these genera for phytochemical investigation, increasing the likelihood of discovering new derivatives like this compound. nih.govmdpi.com

The presence and structural type of xanthones within a plant can be a chemotaxonomic marker, helping to clarify the evolutionary relationships between different species and genera. nih.govresearchgate.net For example, the identification of this compound in Vismia laurentii contributes to the chemical mapping of the Vismieae tribe within the Hypericaceae family, which is closely related to Calophyllaceae. researchgate.netnih.gov By studying the distribution patterns of specific xanthones, researchers can infer biosynthetic pathways and evolutionary connections, which in turn facilitates a more targeted approach to bioprospecting for new compounds with potential biological activities. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex natural products like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

The structural assignment of this compound was accomplished using a suite of 1D and 2D NMR experiments. researchgate.net

¹H NMR (Proton NMR): This one-dimensional experiment identifies the different types of protons in the molecule and their electronic environment. For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons on the xanthone core, the protons of the four methoxy (B1213986) groups, and the proton of the hydroxyl group. The chemical shifts and splitting patterns of the aromatic protons are particularly informative for determining the substitution pattern on the xanthone rings.

¹³C NMR (Carbon NMR): This 1D experiment determines the number of non-equivalent carbon atoms. The spectrum of this compound would display signals for the carbonyl carbon (typically around 180 ppm), the aromatic carbons, and the carbons of the methoxy groups. unsri.ac.id

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It is crucial for establishing the connectivity of protons within individual spin systems, such as the arrangement of protons on an aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. researchgate.net It allows for the unambiguous assignment of the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly powerful for connecting different structural fragments and for identifying the positions of substituents, like the methoxy and hydroxyl groups on the xanthone skeleton. For instance, correlations from the methoxy protons to the aromatic carbons would confirm their points of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net It is essential for determining the stereochemistry and conformation of a molecule.

While the literature confirms the use of these techniques to establish the structure of this compound, specific, detailed NMR data tables are not widely available in public databases. researchgate.net

While no specific studies employing advanced NMR techniques for this compound have been reported, these methods offer potential for deeper structural insights.

Solid-State NMR (ssNMR): This technique is used to analyze samples in the solid state, which can be valuable if the compound is difficult to crystallize or has low solubility. It can provide information about the molecular structure and packing in the solid phase.

CryoProbe NMR: This technology significantly enhances the sensitivity of NMR experiments by cooling the detector electronics. It is particularly useful for analyzing very small sample quantities or for detecting nuclei with low natural abundance, enabling the acquisition of high-quality data in a shorter time.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. researchgate.net For this compound, HRMS would confirm the molecular formula of C₁₇H₁₆O₇. researchgate.net This technique provides a high degree of confidence in the molecular formula due to its exceptional mass accuracy, often to within a few parts per million (ppm). mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For xanthones, common fragmentation pathways include the loss of small molecules like carbon monoxide (CO), a methyl group (CH₃) from a methoxy substituent, or the entire methoxy group (OCH₃). Analysis of these fragments helps to piece together the structural puzzle.

Table 1: Illustrative HRMS Fragmentation Data for a Related Xanthone

Precursor m/z Precursor Formula Collision Energy Fragment m/z Putative Fragment
333.0969 [C₁₇H₁₇O₇]⁺ Not Specified 303 [M+H-2CH₃]⁺
333.0969 [C₁₇H₁₇O₇]⁺ Not Specified 300 [M+H-CH₃-H₂O]⁺
333.0969 [C₁₇H₁₇O₇]⁺ Not Specified 285 [M+H-2CH₃-H₂O]⁺

Note: Data is for 1-hydroxy-2,3,4,5-tetramethoxyxanthone, a structural isomer of this compound, as specific fragmentation data for this compound is not available. Data sourced from PubChem. princeton.edu

LC-MS/MS and GC-MS in Structural Characterization

Coupling chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent structural analysis of the individual components.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful technique for analyzing compounds in complex mixtures, such as plant extracts. nih.gov The liquid chromatography step separates the compounds, which are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and fragmenting it to produce a characteristic spectrum of product ions. This provides a high degree of specificity and is invaluable for identifying known compounds in a mixture or for elucidating the structure of new ones. nih.govwikipedia.org

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. While many xanthones require derivatization to increase their volatility for GC-MS analysis, it can be a useful tool for certain classes of natural products. nih.gov

No specific LC-MS/MS or GC-MS studies focused solely on the detailed fragmentation analysis of this compound have been identified in the surveyed literature.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. inpa.gov.br Ions are first separated based on their size, shape, and charge in the ion mobility cell before they enter the mass spectrometer for mass-to-charge ratio analysis. inpa.gov.brmsu.edu This allows for the separation of isomers that have the same mass but different three-dimensional structures. IMS-MS can provide a collision cross-section (CCS) value, which is a measure of the ion's size in the gas phase and can be used to aid in structural identification. There are currently no published reports on the application of IMS-MS to the analysis of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed electron density map from which the precise position of each atom in the crystal lattice can be determined.

For a molecule like this compound, which does not possess any chiral centers, X-ray crystallography would serve to confirm the planar structure of the xanthone core and the precise arrangement and orientation of the substituent groups. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Structural Elucidation and Advanced Analytical Characterization of Laurentixanthone B

The definitive identification and characterization of natural products such as Laurentixanthone B rely on a suite of advanced spectroscopic techniques. These methods provide a detailed picture of the molecule's atomic connectivity, functional groups, and three-dimensional structure.

Biosynthetic Pathways and Metabolic Engineering Research

Proposed Biosynthetic Route for Laurentixanthone B and Related Xanthones

Xanthones are a class of secondary metabolites widely produced by plants, fungi, and lichens. mdpi.comnih.gov In higher plants, such as those from the Clusiaceae family from which this compound was isolated, xanthone (B1684191) biosynthesis generally involves a combination of the shikimate and acetate (B1210297) pathways. mdpi.comfrontiersin.orgnih.gov These pathways converge to produce a key benzophenone (B1666685) intermediate, which then undergoes intramolecular oxidative coupling to form the characteristic tricyclic xanthone scaffold. frontiersin.orgtandfonline.com The biosynthesis of the xanthone core in fungi and lichens, in contrast, is typically derived entirely from a polyketide pathway. mdpi.com

Given its origin from Vismia laurentii, this compound (1-hydroxy-5,6,7,8-tetramethoxyxanthone) is presumed to follow the plant-based pathway. nih.gov The core xanthone structure is likely formed first, followed by a series of tailoring reactions, specifically hydroxylation and multiple O-methylations, to yield the final structure.

The biosynthesis of the xanthone scaffold in plants begins with precursors from primary metabolism. The shikimate pathway utilizes phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to produce aromatic amino acids, including L-phenylalanine. frontiersin.org The acetate pathway provides malonyl-CoA units. mdpi.com

Two main routes from the shikimate pathway to the benzophenone intermediate have been identified in different plant families:

L-phenylalanine-dependent pathway : Observed in the Hypericaceae family, this route converts L-phenylalanine into benzoyl-CoA through several enzymatic steps. mdpi.comfrontiersin.org

L-phenylalanine-independent pathway : Found in the Gentianaceae family, this route forms 3-hydroxybenzoic acid from an earlier shikimate pathway intermediate, which is then converted to 3-hydroxybenzoyl-CoA. mdpi.comfrontiersin.orgresearchgate.net

In both cases, the resulting benzoyl-CoA derivative condenses with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS), to form a tetrahydroxybenzophenone intermediate. frontiersin.orgtandfonline.com For this compound, understanding and optimizing the metabolic flux of these primary precursors would be a critical step in enhancing its production in a native or heterologous system.

The formation of the xanthone core and its subsequent modification into diverse structures like this compound is governed by a series of specific enzymes. ontosight.ai The key enzymatic steps are believed to be:

Formation of Benzoyl-CoA Precursor : Phenylalanine ammonia-lyase (PAL) is a key enzyme in the L-phenylalanine-dependent pathway, initiating the conversion of phenylalanine to the benzoyl-CoA precursor. frontiersin.org

Benzophenone Synthesis : Benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the crucial condensation of one molecule of a benzoyl-CoA derivative with three molecules of malonyl-CoA to create the central benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.gov

Oxidative Cyclization : Cytochrome P450 (CYP450) monooxygenases are responsible for the regioselective intramolecular oxidative coupling of the benzophenone intermediate to form the xanthone core. mdpi.comspringernature.com This cyclization is a critical branch point that directs intermediates toward xanthone biosynthesis. frontiersin.org

Tailoring Reactions : After the core is formed, tailoring enzymes modify the structure. For this compound, this would involve a specific hydroxylase to add the hydroxyl group at the C-1 position and at least one O-methyltransferase (OMT) responsible for the four methylation steps at positions C-5, C-6, C-7, and C-8.

Table 1: Proposed Key Enzymes in this compound Biosynthesis

Enzyme ClassAbbreviationProposed Function in this compound PathwayReference
Phenylalanine Ammonia-LyasePALCommits L-phenylalanine to the phenylpropanoid pathway, leading to the benzoyl-CoA precursor. frontiersin.org
Benzophenone SynthaseBPSCatalyzes the condensation of a benzoyl-CoA derivative and malonyl-CoA units to form the benzophenone intermediate. nih.gov
Cytochrome P450 MonooxygenaseCYP450Performs the intramolecular C-O phenol (B47542) coupling of the benzophenone intermediate to form the tricyclic xanthone scaffold. mdpi.comspringernature.com
Hydroxylase-Catalyzes the regioselective hydroxylation of the xanthone core at the C-1 position. semanticscholar.org
O-MethyltransferaseOMTCatalyzes the transfer of methyl groups to the hydroxyls at positions C-5, C-6, C-7, and C-8.-

Investigation of Precursor Molecules and Metabolic Flux

Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters

In many microorganisms and some plants, genes encoding the enzymes for a specific secondary metabolite are organized into biosynthetic gene clusters (BGCs). nih.govnih.gov Identifying the BGC for this compound in Vismia laurentii is essential for understanding its regulation and for metabolic engineering. Genome mining approaches, which scan the organism's genome for sequences homologous to known biosynthetic genes (e.g., PKS, CYPs, OMTs), are a primary strategy for locating putative BGCs. rsc.orgfrontiersin.org Studies in fungi like Aspergillus nidulans have successfully used genome-based deletion analysis to identify the gene clusters responsible for producing prenylated xanthones. acs.orgnih.gov A similar approach could be applied to identify the genes responsible for this compound production.

Transcriptomic and proteomic analyses are powerful tools for identifying the genes and enzymes involved in a specific biosynthetic pathway. By comparing the gene expression (transcriptomics via RNA-seq) and protein abundance (proteomics) between conditions of high and low xanthone production, researchers can identify candidate genes and enzymes that are co-regulated and likely part of the biosynthetic pathway. nih.govnih.gov For instance, a transcriptomic analysis of Claviceps purpurea helped to assign roles for enzymes in the biosynthesis of ergochrome pigments, which are dimeric xanthones. researchgate.net Similarly, SWATH-MS proteomics analysis in mangosteen helped reveal the regulation of secondary metabolite biosynthesis. researchgate.net These multi-omics approaches could be applied to Vismia laurentii or a heterologous host to pinpoint the specific enzymes, particularly the CYPs and OMTs, involved in the final steps of this compound synthesis. nih.gov

The CRISPR/Cas system has emerged as a revolutionary tool for genome editing in a wide range of organisms, including filamentous fungi and plants. researchgate.netmdpi.com It allows for precise and efficient gene knockouts, insertions, and transcriptional modulation. nih.govnih.gov This technology is invaluable for functionally validating the roles of candidate genes within a proposed biosynthetic pathway. frontiersin.org For this compound, once a putative BGC is identified, CRISPR/Cas9 could be used to systematically knock out each candidate gene (e.g., the proposed O-methyltransferases) in the producing organism. nih.gov Observing the resulting changes in the metabolite profile—such as the accumulation of an unmethylated precursor or the complete absence of the final product—would provide direct evidence of the gene's function in the pathway. researchgate.netfrontiersin.org

Transcriptomic and Proteomic Analysis of Producing Organisms

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a promising approach to increase the yield of valuable xanthones like this compound, either in their native plant host or in a microbial cell factory like Saccharomyces cerevisiae. frontiersin.orgontosight.ainih.gov Key strategies include:

Blocking Competing Pathways : Downregulating or knocking out genes in pathways that compete for the same precursors (e.g., other phenylpropanoid or polyketide pathways) can redirect metabolic flux toward the desired xanthone product.

Precursor Supply Enhancement : Engineering primary metabolism to increase the intracellular pools of essential precursors like L-phenylalanine and malonyl-CoA can significantly improve yields.

Heterologous Expression : The entire biosynthetic pathway can be transferred into a microbial host that is optimized for industrial fermentation. This approach allows for rapid growth and easier optimization compared to plant cell cultures, providing a sustainable production platform. frontiersin.orgnih.gov

Table 2: Metabolic Engineering Strategies for Xanthone Production

StrategyDescriptionPotential Target for this compoundReference
Pathway Gene OverexpressionIncrease the transcription of key biosynthetic genes to remove bottlenecks.Benzophenone synthase (BPS), specific CYP450s and O-methyltransferases (OMTs). tandfonline.com
Competitive Pathway KnockdownUse CRISPRi or RNAi to reduce the expression of enzymes in pathways that divert precursors.Genes involved in flavonoid or other competing secondary metabolite pathways.-
Enhancement of Precursor PoolsEngineer central carbon metabolism to increase the availability of starting materials.Upregulation of the shikimate pathway (for L-phenylalanine) and acetyl-CoA carboxylase (for malonyl-CoA). frontiersin.org
Heterologous ProductionTransfer the entire biosynthetic gene cluster into a well-characterized microbial host.Expression of all necessary genes from Vismia laurentii in S. cerevisiae or E. coli. nih.gov

Heterologous Expression in Model Organisms

Heterologous expression, the process of introducing genes from one organism into a host organism, is a cornerstone of modern biotechnology for producing valuable compounds. nih.gov While there are no published reports on the complete heterologous biosynthesis of this compound, research on other xanthones has demonstrated the potential of this approach.

The general biosynthetic pathway for xanthones in plants is understood to originate from the shikimate and polyketide pathways. ontosight.aifrontiersin.orgnih.gov Key enzymes involved in the formation of the xanthone core include polyketide synthases (PKS) and cytochrome P450 monooxygenases. ontosight.ai The biosynthesis of the xanthone scaffold is believed to proceed through a benzophenone intermediate, which is then cyclized to form the characteristic three-ring structure. frontiersin.orgnih.gov

A notable study on the heterologous production of xanthone precursors involved the expression of genes from Cudrania tricuspidata in the model organisms Saccharomyces cerevisiae (a yeast) and Nicotiana benthamiana (a plant). nih.gov In this research, scientists successfully expressed three key enzymes—benzoyl-coenzyme A (CoA) ligase, benzophenone synthase, and benzophenone 3'-hydroxylase—to produce 2,3',4,6-tetrahydroxybenzophenone, a direct precursor to many xanthones. nih.gov This work provides a foundational proof-of-concept for the heterologous production of the xanthone backbone.

Fungi are also a source of xanthones, and their biosynthetic pathways, which are typically based on the polyketide pathway, have been studied. frontiersin.orgresearchgate.net The identification and heterologous expression of fungal polyketide synthase gene clusters have been explored for the production of various polyketides, and similar strategies could be applied to xanthones like this compound if the corresponding gene cluster is identified from its native producer, Vismia laurentii. frontiersin.org

The table below summarizes the key enzymes involved in the general xanthone biosynthetic pathway, which would be targets for heterologous expression.

EnzymeFunction in Xanthone Biosynthesis
Polyketide Synthase (PKS) Catalyzes the initial condensation of small carboxylic acid units to form a polyketide chain, which is a precursor to the benzophenone intermediate. ontosight.ai
Benzophenone Synthase (BPS) Specifically catalyzes the formation of the benzophenone scaffold, a key intermediate in xanthone biosynthesis. nih.gov
Cytochrome P450 Monooxygenases A diverse family of enzymes responsible for various oxidation and cyclization reactions, including the crucial step of converting the benzophenone intermediate into the xanthone core. ontosight.ai They are also involved in the subsequent modification of the xanthone scaffold, such as hydroxylation and methoxylation.
O-Methyltransferases (OMTs) Catalyze the transfer of a methyl group to hydroxyl groups on the xanthone scaffold, a common modification seen in many natural xanthones, including the tetramethoxy substitutions in this compound.

While these studies provide a strong foundation, the specific genes responsible for the biosynthesis of this compound from Vismia laurentii have not yet been identified and expressed in a heterologous host. Future research will likely focus on identifying the complete biosynthetic gene cluster and co-expressing all necessary enzymes in a suitable model organism to achieve the production of this compound.

Optimization of Fermentation and Cell Culture Conditions

Once a heterologous production system is established, or if production is attempted using the native organism or its cells, optimizing the culture conditions is critical for maximizing yield. This can involve both fermentation of microorganisms and cultivation of plant cells.

Fermentation of Microorganisms:

For microbial hosts like Saccharomyces cerevisiae or various bacteria and fungi, fermentation parameters can be fine-tuned to enhance the production of the target compound. nih.govresearchgate.netbepls.com While no studies have specifically optimized fermentation for this compound, general principles of fermentation optimization would apply. Key parameters that are typically optimized are summarized in the table below.

Fermentation ParameterImpact on Production
Media Composition The types and concentrations of carbon and nitrogen sources, as well as the presence of essential minerals and vitamins, can significantly impact microbial growth and secondary metabolite production. mdpi.com
pH Maintaining an optimal pH is crucial for enzyme activity and overall cellular health.
Temperature Each microorganism has an optimal temperature range for growth and production.
Aeration and Agitation For aerobic fermentations, the supply of oxygen and the mixing of the culture are critical for cell respiration and nutrient distribution. mdpi.com
Elicitors The addition of small molecules, known as elicitors, can trigger stress responses in microorganisms, often leading to an increase in the production of secondary metabolites.

Plant Cell Culture:

An alternative to microbial fermentation is the use of plant cell cultures derived from the native producer, Vismia laurentii. nih.govnih.gov Research on other xanthone-producing plants, such as Hypericum and Centaurium species, has shown that cell culture conditions can be manipulated to significantly increase xanthone yields. tandfonline.comtandfonline.comuminho.ptresearchgate.net

Studies on Hypericum perforatum have demonstrated that the addition of elicitors, such as chitosan (B1678972), to cell suspension cultures can lead to a significant increase in xanthone production. tandfonline.com Chitosan, a derivative of chitin (B13524) found in fungal cell walls, is thought to mimic a pathogen attack, thereby stimulating the plant's defense mechanisms, which include the production of antimicrobial compounds like xanthones. tandfonline.com

The hormonal composition of the culture medium is another critical factor. The type and concentration of auxins and cytokinins can influence cell growth and the accumulation of secondary metabolites. uminho.pt For instance, in calli of Hypericum androsaemum, the specific combination and concentration of the auxin α-naphthaleneacetic acid (NAA) and the cytokinin kinetin (B1673648) were found to have a profound effect on xanthone accumulation. uminho.pt

The table below outlines key parameters that can be optimized in plant cell cultures for enhanced xanthone production, based on research on other xanthone-producing species.

Cell Culture ParameterImpact on Xanthone Production
Hormone Balance The ratio of auxins to cytokinins in the culture medium can influence cell differentiation and the activation of secondary metabolic pathways. uminho.pt
Elicitation The addition of elicitors like chitosan or methyl jasmonate can induce stress responses and significantly boost the production of xanthones. tandfonline.com
Light Conditions Light can be a regulatory factor for some secondary metabolic pathways, and its presence or absence, as well as its quality, can affect product accumulation.
Nutrient Media The composition of the basal medium, including salts, vitamins, and a carbon source, provides the necessary building blocks for cell growth and metabolism.
Subculture Regime The frequency of transferring cells to fresh media can impact the long-term stability and productivity of the cell line.

While these strategies have proven effective for other xanthones, their application to this compound production from Vismia laurentii cell cultures remains to be explored. Future research in this area would likely involve establishing cell cultures from Vismia laurentii and systematically optimizing these parameters to develop a viable biotechnological production platform for this promising antimicrobial compound.

Synthetic Chemistry and Analog Design

Total Synthesis Strategies for Laurentixanthone B

The construction of the xanthone (B1684191) scaffold, a dibenzo-γ-pyrone system, is the central challenge in the total synthesis of this compound. frontiersin.org General methods for xanthone synthesis typically involve the formation of a benzophenone (B1666685) intermediate followed by a cyclization to form the central pyrone ring. rsc.org

A logical retrosynthetic analysis of this compound would involve disconnecting the xanthone core at the ether linkage, leading back to a highly substituted 2-hydroxybenzophenone. This disconnection is strategic as it simplifies the target into two substituted benzene (B151609) rings, which can be coupled through a Friedel-Crafts acylation.

Further disconnection of the benzophenone intermediate would lead to a substituted benzoic acid (or its activated derivative) and a substituted phenol (B47542). The substitution pattern on these precursors is critical for the final arrangement of the methoxy (B1213986) and hydroxyl groups on the this compound scaffold. For instance, one potential retrosynthetic pathway could start from 1,2,3,4-tetramethoxybenzene (B1297742) and 2,6-dihydroxybenzoic acid.

Table 1: Key Precursors in the Retrosynthetic Analysis of this compound

Precursor TypePotential Starting Material
Benzophenone Intermediate2,2'-dihydroxy-3,4,5,6-tetramethoxybenzophenone
Aromatic Precursor 11,2,3,4-tetramethoxybenzene
Aromatic Precursor 22,6-dihydroxybenzoic acid

A key challenge in this approach is achieving the correct regioselectivity during the Friedel-Crafts reaction to ensure the desired substitution pattern on the final xanthone.

While this compound itself is not chiral, the principles of stereoselective synthesis become critical when designing chiral analogs or when dealing with synthetic intermediates that may have stereocenters. mdpi.com More pertinent to the synthesis of this compound are chemoselective reactions, which are essential for differentiating between the various hydroxyl and methoxy groups present on the precursors and the final molecule.

The synthesis of polyoxygenated xanthones often requires the use of protecting groups to selectively mask reactive hydroxyl groups while other parts of the molecule are being modified. rsc.org For example, benzyl (B1604629) ethers are commonly used to protect phenolic hydroxyls, which can then be selectively deprotected at a later stage.

The synthesis of related compounds, such as 1,3-dihydroxy-5,6,7,8-tetramethoxyxanthone and 1-hydroxy-3,5,6,7,8-pentamethoxyxanthone, has been achieved from a 1,3-dibenzyloxy-5,6,7,8-tetramethoxyxanthone precursor, highlighting the utility of selective protection and deprotection strategies. scispace.com The final hydroxyl group at the C-1 position in this compound is often the result of a selective demethylation of a methoxy group, which can be achieved using reagents like boron trichloride. rsc.org

Retrosynthetic Analysis and Key Disconnection Strategies

Semi-Synthesis from Precursor Molecules or Related Natural Products

Semi-synthesis, which involves the chemical modification of a readily available natural product, can be a more efficient route to obtaining desired compounds than total synthesis. Vismia laurentii, the natural source of this compound, also produces a variety of other xanthones and anthraquinones that could potentially serve as precursors. nih.gov

For instance, a related compound, Laurenquinone B, also isolated from Vismia laurentii, has been subjected to acetylation to produce semi-synthetic derivatives. researchgate.net This demonstrates the feasibility of performing chemical transformations on complex molecules from this natural source. A plausible semi-synthetic route to this compound could involve the isolation of a more abundant, related xanthone from Vismia laurentii that possesses a similar core structure, followed by a series of chemical modifications, such as methylation or demethylation, to arrive at the target molecule.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationships (SAR) and for potentially improving its biological activity. unacademy.com

Systematic modifications of the this compound structure can help to identify the key functional groups responsible for its biological activity. This involves the synthesis of a library of related compounds where specific parts of the molecule are altered.

Table 2: Potential Structural Modifications of this compound for SAR Studies

Modification TypeRationale
Hydroxyl Group Modification Esterification or etherification of the C-1 hydroxyl to determine its importance for activity.
Methoxy Group Modification Selective demethylation of the methoxy groups at C-5, C-6, C-7, and C-8 to probe their role.
Addition of Substituents Introduction of alkyl, halogen, or other functional groups onto the aromatic rings to explore electronic and steric effects.
Ring A and B Modifications Altering the substitution pattern on both aromatic rings to understand the overall pharmacophore.

Studies on the structure-activity relationship of anthraquinones from Vismia laurentii have shown that the presence and position of substituents significantly influence their antimicrobial properties. researchgate.netd-nb.info Similar principles would apply to the xanthones from this plant, suggesting that modifications to the substitution pattern of this compound could lead to analogues with enhanced or altered activities.

Scaffold hopping and isosteric replacement are advanced medicinal chemistry strategies used to design novel compounds with similar biological activities but different core structures. While specific examples for this compound are not documented, these principles can be applied to design new classes of compounds.

For example, the xanthone scaffold could be replaced by other privileged heterocyclic systems known to exhibit similar biological activities, such as thioxanthones or acridones. nih.gov Isosteric replacement involves substituting functional groups with other groups that have similar physical or chemical properties. For instance, a methoxy group could be replaced by an ethyl group or a fluorine atom to probe the steric and electronic requirements for activity.

Systematic Structural Modifications for Activity Profiling

Development of Novel Synthetic Methodologies Applicable to Xanthones

The synthesis of the xanthone scaffold, a core structure in numerous biologically active natural products including this compound, has been a subject of extensive research. The development of novel synthetic methodologies is crucial for accessing structurally diverse analogs for structure-activity relationship (SAR) studies and for the total synthesis of complex natural products. While a specific total synthesis for this compound (1-hydroxy-5,6,7,8-tetramethoxyxanthone) is not prominently reported in the literature, the general strategies for constructing polysubstituted xanthones are directly applicable.

Historically, the synthesis of xanthones has been dominated by a few classical methods. These include the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a salicylic (B10762653) acid derivative with a phenol using zinc chloride and phosphoryl chloride. up.pt Another common approach is the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids, which are typically synthesized via Ullmann condensation. up.pt These methods, while foundational, often require harsh reaction conditions and can have limitations regarding substrate scope and yield. wits.ac.za

Recognizing these limitations, significant efforts have been directed towards developing more efficient and versatile synthetic routes. Modern methodologies often focus on transition metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions, which offer milder conditions and greater functional group tolerance.

Recent Advances in Xanthone Synthesis:

A notable advancement involves the use of copper catalysis. For instance, copper catalysts have been effectively used for the intermolecular ortho-acylation of phenols with aryl aldehydes, providing a direct route to xanthone derivatives in a single step. google.comrsc.org This approach avoids the pre-functionalization of starting materials, which is often required in classical methods. google.com Similarly, copper-catalyzed intramolecular O-arylation reactions have been developed, facilitating the cyclization step to form the xanthone core in aqueous media, which aligns with the principles of green chemistry. innovareacademics.in

Palladium-catalyzed reactions have also emerged as a powerful tool. The Larock group reported a one-pot synthesis of xanthones through the tandem coupling-cyclization of arynes and salicylates. google.com Furthermore, strategies involving C-H activation, where a palladium intermediate promotes intramolecular arylation, have been successfully employed to construct the xanthone skeleton. google.com

Multicomponent reactions (MCRs) represent another innovative strategy for the rapid and efficient synthesis of complex molecules from simple starting materials. sciforum.netmdpi.com A novel multicomponent approach has been developed for the synthesis of dimeric polysubstituted 4-aminoxanthones. This method utilizes a double multicomponent reaction of a bischromone with an isocyanide and a dienophile, allowing for the construction of complex dimeric structures in a matter of hours. sciforum.netmdpi.com Such strategies are highly valuable for generating libraries of diverse xanthone analogs for biological screening.

Other novel approaches include the synthesis of xanthones via the oxidation of spirolactones of dibenzo[c,h]xanthene, which are formed from the condensation of naphthol or phenol derivatives with oxalic acid. jst.go.jp Additionally, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to mediate the oxidative cyclization of (1,4-dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone to form a benzo[c]xanthene derivative, showcasing the utility of oxidative methods in xanthone synthesis. wits.ac.zainnovareacademics.in

The synthesis of highly oxygenated xanthones, such as this compound, often requires specific strategies. For example, the synthesis of 1,3-Dihydroxy-5,6,7,8-tetramethoxyxanthone and 1-Hydroxy-3,5,6,7,8-pentamethoxyxanthone has been achieved starting from 1,3-Dibenzyloxy-5,6,7,8-tetramethoxyxanthone, indicating that the synthesis of polysubstituted xanthones with substitution patterns similar to this compound is feasible. scispace.comscielo.brsbq.org.br

The table below summarizes some of the key novel synthetic methodologies applicable to the synthesis of xanthones.

Methodology Catalyst/Reagent Key Transformation Advantages Reference(s)
Copper-Catalyzed Ortho-AcylationCopper(II) chloride/TriphenylphosphineIntermolecular acylation of phenols with aryl aldehydesOne-step synthesis, high yields google.comrsc.org
Palladium-Catalyzed C-H ActivationPalladium catalystIntramolecular arylationHigh efficiency, atom economy google.com
Multicomponent Reaction (MCR)-Tandem [4+1]/[4+2] cycloadditionRapid, efficient, high complexity from simple precursors sciforum.netmdpi.com
Oxidation of SpirolactonesPotassium permanganateOxidation of xanthene spirolactonesNovel route to dibenzo[c,h]xanthones jst.go.jp
CAN-Mediated OxidationCeric Ammonium Nitrate (CAN)Oxidative cyclizationAccess to benzo[c]xanthene systems wits.ac.zainnovareacademics.in

These modern synthetic methods provide a robust toolbox for the synthesis of this compound and its analogs, enabling further exploration of their chemical and biological properties.

Investigations into Biological Activities and Pharmacological Concepts Preclinical Focus

Mechanistic Elucidation of Cellular and Molecular Interactions

Preclinical research into Laurentixanthone B has begun to explore its interactions at a molecular level, providing a foundational understanding of its biological effects. These investigations are crucial for profiling its potential as a bioactive compound.

As of the current body of scientific literature, specific protein targets of this compound have not been extensively identified using advanced chemical proteomics techniques such as affinity-based probes. nih.govrsc.orgnih.gov While these methods are powerful for elucidating the molecular targets of bioactive compounds by using probes with reporter tags (like biotin (B1667282) or fluorescent dyes) to capture and identify binding partners, their application to this compound has not yet been reported. nih.govresearchgate.netprinceton.edu Future research employing such strategies will be essential to fully map the protein interactome of this compound and understand its mechanism of action on a broader scale.

While broad-spectrum enzyme inhibition or activation profiles for this compound are not yet established, specific interactions with bacterial enzyme complexes have been noted. Research has focused on its interplay with bacterial efflux pumps, which are enzymatic protein complexes responsible for extruding antimicrobial agents from the cell, a key mechanism of multidrug resistance (MDR).

Studies indicate that this compound is a substrate for the AcrAB-TolC efflux pump in Enterobacteriaceae and the MexAB-OprM pump in Pseudomonas aeruginosa. nih.govresearchgate.net This was demonstrated in experiments where the antibacterial activity of this compound increased significantly in the presence of the efflux pump inhibitor (EPI) phenylalanine arginine β-naphthylamide (PAβN). nih.govafricaresearchconnects.com This suggests that in the absence of an inhibitor, the bacteria can effectively expel this compound, reducing its intracellular concentration and thus its efficacy. This interaction does not classify this compound as a classical enzyme inhibitor or activator, but rather as a substrate for these transport proteins, which is a critical mechanistic insight into its antibacterial activity profile. nih.govresearchgate.net Detailed kinetic studies quantifying the binding affinity (Km) or turnover rate (kcat) of this compound with these efflux pumps have not been published.

There is currently a lack of published research focused on the specific binding of this compound to cellular receptors. creative-bioarray.comfrontiersin.org Receptor binding assays, which are fundamental in pharmacology to determine if a compound acts as an agonist or antagonist at a particular receptor, have not been reported for this xanthone (B1684191). numberanalytics.comeuropeanpharmaceuticalreview.commsdmanuals.com Consequently, its potential role in modulating receptor-mediated signaling pathways through direct ligand-receptor interaction remains an uninvestigated area. nih.govresearchgate.net

Investigations into how this compound may modulate specific intracellular signaling pathways, such as the MAPKs, NF-κB, or PI3K/Akt pathways, are absent from the current scientific literature. xiahepublishing.comnih.govfrontiersin.org Understanding how a compound affects these critical networks, which regulate fundamental cellular processes like inflammation, proliferation, and apoptosis, is key to characterizing its pharmacological potential. routledge.comresearchgate.net As research on this compound progresses, studies in this area will be vital to elucidate its cellular effects beyond direct antimicrobial action.

Receptor Binding Studies and Ligand-Receptor Interactions

In Vitro Pharmacological Activity Profiling

The primary focus of in vitro pharmacological testing of this compound has been on its antimicrobial properties.

This compound, isolated from the roots of Vismia laurentii, has been screened for its antimicrobial activities. researchgate.netnih.gov

Bacterial Activity: this compound has demonstrated notable activity against a panel of multidrug-resistant (MDR) Gram-negative bacteria. nih.govresearchgate.net Its efficacy is significantly enhanced when co-administered with the efflux pump inhibitor PAβN, which blocks the pumps that would otherwise expel the compound from the bacterial cell. nih.govafricaresearchconnects.com This synergistic effect highlights its potential to combat resistant infections. The compound shares a pharmacophoric moiety with other natural products like plumbagin, which contributes to this activity. nih.govresearchgate.net

Table 1: Antibacterial Activity of this compound against MDR Gram-Negative Bacteria

Bacterial StrainDescriptionMIC (µg/mL)MIC (µg/mL) with PAβN (20 µg/mL)Reference
Enterobacter aerogenesATCC 1304812832 nih.gov
Enterobacter cloacaeATCC 13047>12864 nih.gov
Escherichia coliAG100A12832 nih.gov
Klebsiella pneumoniaeKP5512864 nih.gov
Pseudomonas aeruginosaPA124>128128 nih.gov

Fungal and Algal Activity: In contrast to its antibacterial effects, studies testing related compounds from Vismia laurentii have shown that this compound is inactive against the fungus Microbotryum violaceum and the alga Chlorella fusca in agar (B569324) diffusion assays. researchgate.net While a related compound, Laurentixanthone C, showed strong algicidal and antibacterial properties, these activities were not observed for this compound in the same tests. researchgate.netznaturforsch.com

Time-Kill Kinetic Studies

Antiprotozoal and Antiviral Activity Assessments

Xanthones isolated from various natural sources, including the Vismia genus, have been noted for a range of biological activities. d-nb.inforesearchgate.net While compounds isolated from Vismia laurentii have been investigated for antiprotozoal properties, specific data quantifying the activity of this compound against protozoan parasites such as Plasmodium, Trypanosoma, or Leishmania species are not available in the reviewed literature. tandfonline.comdergipark.org.tr

Similarly, while the general class of xanthones and other flavonoids isolated alongside this compound have shown potential antiviral activities in various studies, direct experimental evidence and specific data (e.g., EC50 values) for this compound against any viruses have not been reported. mdpi.comnih.govnih.govrsc.org

Anti-inflammatory and Immunomodulatory Potentials in Cellular Models

The anti-inflammatory and immunomodulatory activities of xanthones are areas of significant research interest. researchgate.netresearchgate.netresearchgate.net These compounds can modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways, in various cellular models. mdpi.com However, preclinical studies focusing specifically on the effects of this compound in cellular models of inflammation—for instance, measuring its impact on cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages or other immune cells—have not been detailed in the available scientific reports. frontiersin.orgnih.gov Therefore, its potential in this area remains to be experimentally defined.

Antioxidant Mechanisms and Radical Scavenging Assays

Many phenolic compounds, including xanthones, possess antioxidant properties due to their ability to scavenge free radicals. nih.gov This activity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (Oxygen Radical Absorbance Capacity). mdpi.commdpi.comnih.gov These assays measure a compound's ability to donate a hydrogen atom or an electron to neutralize reactive radicals. nih.govfrontiersin.org Although compounds from Vismia laurentii are reported to have antioxidant activity, specific quantitative data from radical scavenging assays for this compound, such as IC50 or EC50 values, are not provided in the reviewed literature. researchgate.netdergipark.org.tr

Cytotoxicity in Non-Human Cell Lines (e.g., for mechanistic probes)

Assessing the cytotoxicity of a compound in various cell lines is a crucial step in preclinical evaluation to determine its therapeutic index and to probe its mechanism of action. While other compounds isolated from Vismia laurentii have undergone cytotoxicity testing against certain cell lines, specific data regarding the cytotoxic effects of this compound on non-human cell lines are not reported in the available scientific literature. tandfonline.comjetir.org

Structure Activity Relationship Sar and Computational Chemistry Studies

Classical Structure-Activity Relationship (SAR) Analysis of Laurentixanthone B and Derivatives

Classical SAR analysis involves systematically modifying a molecule's structure and observing the corresponding changes in biological activity. This approach helps in identifying the key molecular features responsible for the compound's effects.

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. unina.itmdpi.com For xanthone (B1684191) derivatives, including this compound, the xanthone scaffold itself is a crucial starting point.

Key functional groups that often play a significant role in the biological activity of similar compounds include:

Hydroxyl (-OH) groups: These groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with biological targets. ashp.orgsolubilityofthings.com

The carbonyl group (C=O) of the xanthone core: This group can participate in hydrogen bonding and other electrostatic interactions. ashp.org

The aromatic rings: These provide a rigid scaffold and can engage in π-π stacking and hydrophobic interactions with the target site. solubilityofthings.com

The specific arrangement of the hydroxyl and four methoxy (B1213986) groups on the xanthone core of this compound (1-hydroxy-5,6,7,8-tetramethoxyxanthone) is critical to its antimicrobial properties. researchgate.net The development of a pharmacophore model for a series of related compounds typically involves aligning the molecules and identifying common features present in the most active compounds. unina.itsci-hub.se

Positional and Substituent Effects on Biological Activity

The biological activity of xanthone derivatives is highly dependent on the position and nature of substituents on the aromatic rings. nih.govlibretexts.org

Positional Isomers: Studies on various classes of compounds have demonstrated that moving a substituent to a different position on the aromatic ring can drastically alter biological activity. nih.gov For instance, the placement of electron-donating or electron-withdrawing groups can influence the electron density distribution across the molecule, affecting its interaction with target proteins. libretexts.orgrsc.org

Substituent Effects: The nature of the substituent is equally important.

Electron-donating groups (like -OH and -OCH3) can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a biological target. libretexts.orgnih.gov

Electron-withdrawing groups (like -NO2 or -CN) decrease the electron density and can be beneficial if the target interaction involves electron-rich domains. libretexts.orgnih.gov

Steric effects also play a role; bulky substituents can either enhance binding by filling a large hydrophobic pocket or hinder it by preventing the molecule from adopting the correct conformation for binding. d-nb.info

In the context of antimicrobial activity, studies on related compounds have shown that increasing the length of an aliphatic chain on a substituent can be beneficial for antibacterial activity. d-nb.info Conversely, the presence of certain substituents can be detrimental to bactericidal activity. d-nb.info For antifungal activity, properties like polarizability and the number of hydrogen bond acceptors have been shown to be significant. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. wikipedia.orgmedcraveonline.com These models are valuable tools for predicting the activity of new, unsynthesized compounds. jocpr.com

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. wikipedia.orgresearchgate.net These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moment, and partial charges on atoms. dergipark.org.tr They are crucial for understanding electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and van der Waals parameters.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which is critical for membrane permeability and binding to hydrophobic pockets. dergipark.org.tr

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

A variety of software can be used to calculate these descriptors from the 2D or 3D structures of the compounds. nih.gov

Statistical Model Development and Validation (e.g., Regression Analysis)

Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. slideshare.net

Multiple Linear Regression (MLR): This is a common method used to develop a linear equation relating the dependent variable (biological activity) to a set of independent variables (molecular descriptors). researchgate.net

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large or when they are correlated with each other. slideshare.net

The quality and predictive power of the QSAR model must be rigorously validated. researchgate.netru.nl Common validation techniques include:

Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the robustness of the model. researchgate.net

External Validation: The model's predictive ability is tested on a set of compounds (the test set) that was not used in the model development. researchgate.net

Y-randomization: This test ensures that the model is not a result of a chance correlation. researchgate.net

A statistically significant and validated QSAR model can then be used to predict the activity of new derivatives of this compound, guiding the synthesis of more potent compounds. medcraveonline.com

Molecular Docking and Molecular Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide a three-dimensional view of how a ligand interacts with its biological target at the atomic level. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govscirp.org The process involves:

Obtaining the 3D structure of the target protein, often from a protein data bank. nih.gov

Placing the ligand (e.g., this compound) into the active site of the protein.

Using a scoring function to evaluate the binding affinity of different poses, with lower scores typically indicating better binding. nih.gov

Molecular docking studies can help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and its target. nih.gov This can explain the observed SAR and guide the design of derivatives with improved binding.

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can predict the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing insights into:

The stability of the ligand in the binding pocket. nih.gov

Conformational changes in the protein upon ligand binding.

The energetics of the binding process. nih.gov

MD simulations can be particularly useful for understanding the flexibility of both the ligand and the target, which is often crucial for binding. nih.gov

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a primary computational technique used to predict how a ligand (a small molecule like this compound) binds to a protein target. nih.gov This method simulates the interaction, calculating a binding affinity or docking score, which estimates the strength of the bond. A lower score typically indicates a more favorable interaction. ugm.ac.id While specific docking studies for this compound are not extensively published, research on its isomer, Laurentixanthone A, and other xanthones provides significant insight. For instance, in a study targeting fructose-1,6-biphosphatase, Laurentixanthone A showed a promising docking score of -9.0 kcal/mol. dntb.gov.ua

The analysis reveals the specific binding mode, detailing the types of molecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and amino acid residues in the protein's binding pocket.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings, a key feature of the xanthone scaffold.

Studies on various xanthone derivatives targeting proteins like DNA topoisomerase IIα, epidermal growth factor receptor (EGFR), and β-tubulin have identified key amino acid residues such as Tyrosine, Arginine, Valine, and Serine as being critical for binding. nih.govugm.ac.idnih.gov For example, in a study of modified alpha-mangostin (B1666899) targeting β-tubulin, residues TRP9, ARG50, and VAL52 were found to form consistent hydrogen bonds. nih.gov These findings suggest that the hydroxyl and methoxy groups on the this compound scaffold are likely key participants in forming specific interactions within a protein's active site.

Table 1: Predicted Binding Affinities and Interactions for Representative Xanthones

CompoundProtein TargetDocking Score (kcal/mol)Key Interacting Residues (Predicted)
Laurentixanthone AFructose-1,6-biphosphatase-9.0Not Specified
Compound 3SH (Xanthone-Chalcone)EGFR-9.71Not Specified
Cratoxanthone ESARS-CoV-2 Mpro-11.2Not Specified
Morellic AcidSARS-CoV-2 Mpro-11.0Not Specified
Modified Alpha-Mangostin (C1)β-TubulinNot SpecifiedTRP9, ARG50, VAL52, GLN122

Conformational Dynamics and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the ligand-protein complex over time in a simulated physiological environment. ugm.ac.idresearchgate.net An MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds, providing insights into the flexibility of the complex and the persistence of key interactions. researchgate.net

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions can point to flexibility that may be important for function or ligand entry/exit. researchgate.net

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds throughout the simulation, confirming the stability of these critical interactions predicted by docking.

MD simulations on xanthone derivatives have confirmed the stability of their complexes with various protein targets. ugm.ac.idresearchgate.net For instance, a 100-nanosecond simulation of a xanthone-chalcone derivative with EGFR showed the complex remained stable. ugm.ac.id Similarly, simulations of modified mangostin derivatives with β-tubulin helped to understand the consistency of hydrogen bond interactions, which are crucial for the compound's inhibitory effect. nih.gov These studies validate that the xanthone scaffold can form stable and lasting interactions within a target's binding site.

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations

ParameterDescriptionTypical Value/Setting
Force FieldA set of parameters to calculate the potential energy of the system's atoms.CHARMM, AMBER, GROMOS
Simulation TimeThe total duration of the simulated event.50 - 200 nanoseconds (ns)
Solvent ModelRepresentation of the aqueous environment.TIP3P, SPC/E (Explicit water models)
EnsembleStatistical mechanics conditions (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
TemperatureThe simulated temperature of the system.300 K (approx. human body temp)

De Novo Drug Design and Virtual Screening Based on LXB Scaffold

The chemical structure of an active compound, known as a scaffold, serves as an excellent starting point for designing new drugs. researchgate.net De novo drug design involves using computational methods to build novel molecules, often by modifying an existing scaffold like that of this compound (LXB). acs.orgnih.gov The goal is to create new chemical entities with improved potency, selectivity, or pharmacokinetic properties. acs.org

The xanthone scaffold, a dibenzo-γ-pyrone framework, is particularly attractive because its rigid structure allows for chemical modifications at various positions. researchgate.netacs.org Strategies based on the LXB scaffold could include:

Scaffold Decoration: This involves adding or modifying functional groups to the core structure. For this compound, this could mean altering the pattern of the four methoxy groups or the hydroxyl group to explore new interactions with a target protein.

Fragment-Based Growth: Small chemical fragments known to bind to adjacent sites on a protein can be linked to the LXB scaffold to create a larger, more potent molecule.

Scaffold Hopping: This advanced technique involves replacing the core xanthone structure with a different, isosteric scaffold that maintains the key three-dimensional arrangement of functional groups, potentially leading to entirely new classes of compounds with novel intellectual property.

Virtual screening is a computational technique that complements de novo design. nih.gov It involves docking large libraries of virtual compounds against a protein target to identify those with the highest predicted binding affinities. nih.gov A library of novel derivatives based on the LXB scaffold could be virtually screened to prioritize which compounds should be synthesized and tested in the lab, saving significant time and resources.

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics applies data mining and computational analysis to large sets of chemical and biological data to uncover structure-activity relationships (SAR). researchgate.net Exploring the SAR landscape helps researchers understand why some compounds are active while others are not, and it can guide the design of more effective drugs. nih.gov

A key tool in this field is the Structure-Activity Landscape Index (SALI) . nih.govnih.gov SALI is a numerical value that quantifies the relationship between pairs of molecules. nih.gov It is calculated by dividing the difference in biological activity by the difference in chemical structure (1 - similarity). nih.gov A high SALI value identifies an "activity cliff"—a pair of structurally very similar compounds that have a large and unexpected difference in biological activity. nih.gov

Analyzing activity cliffs is crucial for drug discovery. mdpi.com For the xanthone family, identifying these cliffs would highlight subtle structural modifications that lead to significant gains (or losses) in potency. For example, if changing a single methoxy group on the this compound scaffold to a hydroxyl group resulted in a 100-fold increase in activity against a specific target, this would be a significant activity cliff. This information pinpoints a critical "hotspot" on the molecule for interaction with the target protein.

Quantitative Structure-Activity Relationship (QSAR) models provide another powerful cheminformatics approach. nih.gov QSAR uses statistical methods to create mathematical equations that correlate the chemical properties (descriptors) of a series of compounds with their biological activities. nih.govresearchgate.net For xanthones, QSAR studies have identified descriptors like LogP (lipophilicity), dielectric energy, and the number of hydroxyl groups as being significantly correlated with anticancer activity. nih.govdovepress.com Such models can predict the activity of new, unsynthesized xanthone derivatives, further guiding the de novo design process. nih.gov

Potential Non Therapeutic Applications and Advanced Material Science

Laurentixanthone B as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target to elucidate its function. nih.govnih.gov While not extensively developed as a formal chemical probe, this compound has been utilized in studies that align with this purpose, particularly in the field of microbiology.

Research has demonstrated that this compound is a substrate for efflux pumps in multidrug-resistant (MDR) Gram-negative bacteria. nih.govresearchgate.net Efflux pumps are proteins that bacteria use to expel toxic substances, including antibiotics, contributing significantly to drug resistance. In a key study, the antibacterial activity of this compound against MDR strains of Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa was found to increase dramatically when co-administered with the efflux pump inhibitor phenylalanine arginine β-naphthylamide (PAβN). nih.gov This finding strongly indicates that the AcrAB-TolC and MexAB-OprM efflux pumps are responsible for extruding this compound from the bacterial cells. nih.gov

In this context, this compound serves as a valuable chemical tool to probe the activity and substrate specificity of these critical bacterial resistance mechanisms. Its interaction with these pumps can be used to screen for new efflux pump inhibitors and to understand the structural requirements for a molecule to be recognized and transported by these systems. nih.govresearchgate.net

Incorporation into Functional Materials or Biosensors

The development of advanced biosensors often relies on the integration of functional materials that can detect biological or chemical reactions and convert them into measurable signals. rsc.orgmdpi.com Natural products, with their inherent biocompatibility and specific recognition capabilities, are attractive candidates for incorporation into these systems. nih.gov

Although the specific integration of this compound into functional materials has not been reported, its molecular structure presents several opportunities for such applications. The xanthone (B1684191) core is electrochemically active, and its phenolic hydroxyl group and multiple methoxy (B1213986) groups could be leveraged for immobilization onto various surfaces, such as electrodes or nanoparticles, which form the basis of many biosensors. nih.gov These functional groups could facilitate covalent attachment or adsorption, creating a stable interface for sensing applications. mdpi.com

For instance, the compound could potentially be integrated into polymer-based biosensors or hydrogels. nih.govmdpi.com Its intrinsic properties might be exploited in optical or electrochemical sensors designed to detect specific analytes that interact with the xanthone scaffold. The development of such materials would depend on leveraging the unique electronic and recognition properties of the this compound molecule to create novel sensing platforms.

Applications in Agrochemicals or Crop Protection (e.g., Algicidal activity)

The search for new agrochemicals for crop protection is driven by the need for effective and sustainable solutions to combat pests and diseases. ox.ac.ukevonik.com Natural products are a promising source of such agents. While this compound was initially screened for general antimicrobial properties, its potential in crop protection is underscored by the significant biological activities of other compounds isolated from the same plant, Vismia laurentii. nih.govresearchgate.netd-nb.info

Notably, a related compound, Laurentixanthone C, has demonstrated potent algicidal activity against the green alga Chlorella fusca. researchgate.netresearchgate.netznaturforsch.com This finding is significant as algal blooms can be detrimental in agricultural water systems. The structural similarity between Laurentixanthones B and C suggests that this compound could be a candidate for investigation as an algicidal or alga-static agent.

Furthermore, this compound itself has confirmed antibacterial activity, which is relevant for controlling plant pathogens. nih.govnih.gov Its effectiveness against Gram-negative bacteria, particularly when efflux pump mechanisms are inhibited, highlights its potential to combat a range of plant bacterial diseases. nih.govresearchgate.net

MicroorganismTypeActivity of this compoundSource
Enterobacter aerogenesGram-negative BacteriaActivity significantly enhanced with efflux pump inhibitor nih.gov
Escherichia coliGram-negative BacteriaActivity significantly enhanced with efflux pump inhibitor nih.gov
Klebsiella pneumoniaeGram-negative BacteriaActivity significantly enhanced with efflux pump inhibitor nih.gov
Pseudomonas aeruginosaGram-negative BacteriaActivity significantly enhanced with efflux pump inhibitor nih.gov
Chlorella fuscaAlgaeLaurentixanthone C showed potent algicidal activity researchgate.netresearchgate.net

Role as a Natural Product Scaffold for Diverse Chemical Biology Tools

Natural products are considered "biologically pre-validated" structures, making their core frameworks, or scaffolds, highly valuable starting points for the synthesis of new chemical tools and drug candidates. nih.govd-nb.info This approach, often termed biology-oriented synthesis, leverages the inherent biological relevance of natural product scaffolds to explore chemical space productively. researchgate.netresearchgate.net

This compound is an excellent example of a natural product that can serve as a scaffold for generating diverse chemical biology tools. rsc.org Its rigid, tricyclic xanthone core provides a stable and well-defined three-dimensional structure. The functional groups decorating this scaffold—a single hydroxyl group at position 1 and four methoxy groups at positions 5, 6, 7, and 8—offer multiple, distinct sites for chemical modification. nih.govresearchgate.net

Chemists can selectively modify these functional groups to create a library of analogues. For example, the hydroxyl group can be alkylated, acylated, or used as a handle to attach fluorescent tags, biotin (B1667282) labels, or photoreactive groups, thereby converting the original molecule into a specific probe for target identification or imaging studies. The methoxy groups could potentially be demethylated to yield new polyphenolic structures with altered biological activities and physical properties. This semi-synthetic approach avoids the resource-intensive process of building the complex core from scratch and allows for the rapid generation of a diverse set of molecules for screening in various biological assays. nih.govrsc.org

Future Research Perspectives and Interdisciplinary Integration

Systems Biology Approaches to Understand Network Interactions

Systems biology offers a holistic framework to move beyond the single-target concept and understand the complex interactions between LXB and the pathogen's biological systems. frontiersin.orgnih.gov By integrating various data sources, researchers can construct a comprehensive view of how LXB perturbs cellular networks, which is essential for elucidating its mechanism of action and predicting potential resistance pathways. frontiersin.orgnih.govresearchgate.net

Table 1: Potential Applications of Systems Biology in LXB Research

Systems Biology ApproachObjective in LXB ResearchPotential OutcomeData Inputs
Network PharmacologyIdentify multiple protein targets of LXB in pathogenic bacteria.Elucidation of polypharmacological mechanisms; prediction of synergistic effects with other antibiotics. researchgate.netnih.govLXB chemical structure, known protein-ligand interactions, protein-protein interaction databases.
Genome-Scale Metabolic Modeling (GEMs)Simulate the effect of LXB on the pathogen's metabolic network.Identification of essential metabolic pathways disrupted by LXB; prediction of metabolic vulnerabilities. nih.govnih.govBacterial genome sequence, transcriptomics data, metabolomics data.
Pathway AnalysisDetermine which cellular signaling or metabolic pathways are most affected by LXB treatment.Understanding the primary mode of action and potential off-target effects. researchgate.netnih.govGene expression data (transcriptomics), protein abundance data (proteomics).

Application of Artificial Intelligence and Machine Learning in LXB Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product drug discovery by accelerating nearly every stage of the research pipeline. acs.orgcas.orgnews-medical.net For Laurentixanthone B, these computational tools can overcome traditional bottlenecks, from identifying new sources to predicting bioactivity and designing optimized derivatives. ijrpas.comjhidc.org

ML algorithms can be trained on large datasets of known natural products and their biological activities to predict the potential antimicrobial spectrum and potency of LXB against a wide range of pathogens. jhidc.org Advanced models, such as deep neural networks, can perform virtual screening of compound libraries to identify molecules with similar structural features to LXB or predict its interactions with specific bacterial proteins through molecular docking simulations. acs.orgtandfonline.com This can rapidly prioritize further experimental validation. ijrpas.com Furthermore, generative AI models can be used to design novel, "unnatural" analogues of LXB with potentially enhanced efficacy, better pharmacokinetic properties, or a lower propensity for inducing resistance. cas.org

Table 2: AI and Machine Learning Strategies for Advancing LXB Research

AI/ML ApplicationSpecific Task for LXBExpected ImpactRelevant Technologies
Bioactivity PredictionPredict LXB's inhibitory activity against un-tested bacterial or fungal strains.Expands the known antimicrobial spectrum and prioritizes laboratory testing. cas.orgjhidc.orgQuantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs). acs.orgtandfonline.com
Target IdentificationAnalyze LXB's structure to predict its molecular targets within the pathogen.Accelerates mechanism of action studies and informs on potential resistance. acs.orgMolecular docking simulations, inverse docking algorithms.
De Novo DesignGenerate novel molecular structures inspired by the LXB scaffold.Creation of patentable LXB analogues with improved potency or drug-like properties. cas.orgGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs).
Genomic MiningScan microbial genomes for biosynthetic gene clusters (BGCs) similar to those that might produce xanthones.Discovery of new natural sources or novel xanthone (B1684191) analogues. cas.orgnih.govNeural networks trained on BGC and metabolite data.

Sustainable Sourcing and Production Strategies

Reliance on the wild harvesting of Vismia laurentii for LXB is not a sustainable long-term strategy due to ecological concerns and variability in compound yield. taylorfrancis.com Modern biotechnology and synthetic biology offer viable alternatives for the consistent and scalable production of LXB and its derivatives. anr.frnih.gov

Metabolic engineering of model microorganisms like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli presents a promising avenue. nih.govplos.org This involves transferring the biosynthetic pathway for xanthones into a microbial chassis, which can be optimized for high-yield production in large-scale fermenters. frontiersin.orgmdpi.com Although the complete biosynthetic pathway for LXB is not yet fully elucidated, future research can identify the specific genes and enzymes responsible from V. laurentii. mdpi.comnih.gov

Furthermore, synthetic biology approaches can be used to create novel LXB analogues. nih.govasm.org By introducing enzymes from different organisms or engineering existing ones, it is possible to generate a library of "unnatural" natural products based on the LXB scaffold, which can then be screened for improved activity. anr.frrsc.org Cell-free biosynthesis systems, which use cellular machinery without intact cells, offer another rapid method for prototyping and producing these novel compounds. rsc.org

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

To fully characterize the biological effects of this compound, an integrated omics approach is indispensable. nih.govnih.gov These technologies provide a global snapshot of the molecular changes within a pathogen upon exposure to LXB, offering deep insights into its mechanism of action, the cellular stress response, and potential resistance mechanisms. frontiersin.orgresearchgate.net

Proteomics: This technology can identify changes in protein abundance in bacteria treated with LXB. It can pinpoint the specific proteins that are up- or down-regulated, helping to identify the compound's direct targets and the cellular pathways that are impacted. frontiersin.org

Metabolomics: By analyzing the complete set of metabolites, this approach can reveal how LXB disrupts the pathogen's metabolism. nih.govresearchgate.net Untargeted metabolomics can uncover unexpected metabolic bottlenecks caused by the compound, providing a detailed view of its physiological impact. nih.gov

Transcriptomics: This measures the expression levels of all genes in response to LXB treatment. It can show which genes are activated or repressed, revealing the genetic and regulatory networks that respond to the antimicrobial stress induced by LXB. frontiersin.orgnih.gov

Integrating these omics datasets provides a multi-layered, dynamic view of the drug-pathogen interaction, which is far more informative than studying a single endpoint. nih.govresearchgate.net

Collaborative Research Frameworks for Comprehensive Characterization

The journey from a natural product discovery to a clinically approved drug is long, complex, and expensive, particularly in the field of antimicrobials where market incentives are weak. europa.euglobalcause.co.uk The comprehensive characterization and development of this compound will require robust collaborative frameworks that bring together diverse expertise and resources. nih.gov

Public-Private Partnerships (PPPs) are an effective model for advancing antimicrobial research and development. europa.euamrindustryalliance.orgpublish.csiro.au Collaborations between academic institutions (for basic discovery and mechanism of action studies), pharmaceutical companies (for development, clinical trials, and commercialization expertise), and government or non-profit organizations (for funding and setting public health priorities) can de-risk and accelerate the development pipeline. globalcause.co.ukamrindustryalliance.orgamr-global.org Initiatives like the AMR Accelerator have demonstrated how PPPs can foster a global community of researchers, share knowledge, and progress multiple drug candidates simultaneously. europa.eu

International collaborations, such as those between research institutions in biodiversity-rich countries like Cameroon (the source of Vismia laurentii) and institutions in other nations, are also vital. nih.govhilarispublisher.comuniv-lr.fr Such partnerships ensure equitable benefit-sharing and combine local ethnobotanical knowledge with advanced technological platforms, fostering a more holistic and ethical approach to natural product drug discovery. nih.govglobalhealthprogress.org

Q & A

Q. How should researchers design initial experiments to isolate Laurentixanthone B from natural sources?

Begin with solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC, guided by bioactivity assays. Document solvent ratios, temperature, and retention times meticulously to ensure reproducibility . Validate each step using TLC or LC-MS to confirm compound progression. Prioritize peer-reviewed protocols for natural product isolation to minimize procedural errors .

Q. What are key considerations for validating the purity of this compound in early-stage research?

Combine orthogonal analytical methods:

  • HPLC with UV detection to assess chromatographic purity.
  • NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and detect impurities.
  • Mass spectrometry (HRMS) for molecular weight verification. Cross-reference spectral data with published benchmarks for known xanthones. New compounds require elemental analysis and X-ray crystallography for definitive confirmation .

Q. How can researchers effectively conduct a literature review to identify gaps in this compound studies?

Q. How can contradictions between theoretical predictions (e.g., computational docking) and experimental bioactivity data for this compound be resolved?

Re-evaluate computational parameters (e.g., force fields, solvent models) and validate docking results with molecular dynamics simulations. Experimentally, perform dose-response assays (e.g., IC50) under controlled conditions (pH, temperature) to rule out confounding variables. Use statistical tools (ANOVA, regression analysis) to quantify variability and confirm significance thresholds .

Q. What advanced spectroscopic techniques are critical for elucidating the stereochemistry of this compound?

  • X-ray crystallography for absolute configuration determination.
  • Circular Dichroism (CD) to correlate electronic transitions with chiral centers.
  • NOESY NMR to analyze spatial proton-proton interactions. Supplement with DFT calculations to predict spectroscopic signatures and compare with empirical data .

Q. How should researchers optimize the synthetic pathway of this compound to improve yield while maintaining scalability?

Employ Design of Experiments (DoE) methodologies to test variables (catalyst loading, reaction time) systematically. Use response surface modeling to identify optimal conditions. Validate scalability via pilot-scale reactions (1–10 g) and characterize intermediates via in-situ IR or GC-MS to monitor side reactions. Cross-reference synthetic routes with green chemistry principles to enhance sustainability .

Methodological and Ethical Considerations

Q. What strategies ensure reproducibility in this compound bioactivity assays?

  • Standardize cell lines or enzyme sources across experiments.
  • Include positive/negative controls in each assay batch.
  • Report full experimental conditions (e.g., incubation time, solvent concentrations) in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Q. How can researchers address conflicting bioactivity results reported for this compound in different studies?

Conduct meta-analyses to identify methodological differences (e.g., assay type, compound concentration). Replicate key studies under standardized conditions and perform sensitivity analyses. Publish null results to reduce publication bias and clarify contextual limitations (e.g., cell-type specificity) .

Data Presentation and Publication

Q. What are best practices for presenting spectral data of this compound in manuscripts?

Include raw spectra (e.g., NMR, HRMS) in supplementary materials with annotated peaks. Tabulate chemical shifts, coupling constants, and integration values alongside literature values for analogous compounds. For novel derivatives, provide crystallographic data (CCDC deposition number) and refinement parameters .

Q. How should researchers structure the discussion section to contextualize this compound findings within broader biochemical pathways?

Link results to known xanthone biosynthetic pathways (e.g., polyketide synthase systems) or pharmacological mechanisms (e.g., kinase inhibition). Compare bioactivity data with structurally similar compounds to propose structure-activity relationships (SARs). Discuss limitations (e.g., in vitro vs. in vivo efficacy) and suggest follow-up studies (e.g., pharmacokinetic profiling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.